molecular formula C17H16N2O3S B2985972 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898426-68-1

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2985972
CAS No.: 898426-68-1
M. Wt: 328.39
InChI Key: PFSVCGAIFGVTRT-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a hybrid molecule combining a pyrroloquinoline scaffold with a benzenesulfonamide substituent.

Synthesis typically involves the amidation of a sulfonyl chloride (e.g., benzenesulfonyl chloride) with an amino-substituted pyrroloquinoline precursor. For example, analogous compounds are synthesized via reactions between 8-aminoquinoline derivatives and substituted benzenesulfonyl chlorides under reflux conditions, yielding sulfonamide products with moderate-to-high purity (70–91% yields) . Characterization relies on $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and substituent effects .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16-11-13-10-14(9-12-5-4-8-19(16)17(12)13)18-23(21,22)15-6-2-1-3-7-15/h1-3,6-7,9-10,18H,4-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSVCGAIFGVTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: Its unique chemical properties make it valuable in catalysis and material science.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-(quinolin-8-yl)benzenesulfonamide derivatives

These compounds lack the pyrrolo ring system but share the quinoline-sulfonamide backbone. Key examples include:

  • N-(quinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide: Exhibits a trifluoromethyl group at the meta position, enhancing lipophilicity and metabolic stability. Yield: 74% .
  • Yield: 91% .
  • N-(quinolin-8-yl)benzo[d][1,3]dioxole-5-sulfonamide: Incorporates a methylenedioxy group, which may influence electronic properties and binding affinity. Yield: 70% .

Key Differences :

  • Substituted benzenesulfonamides on quinoline show variable yields (74–91%), suggesting that steric and electronic effects of substituents impact reaction efficiency .

Pyrroloquinoline Derivatives with Sulfonamide Modifications

(Z)-5-(6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-2-thioxothiazolidin-4-one

This hybrid compound replaces the benzenesulfonamide with a thioxothiazolidinone moiety. It exhibits anticoagulant activity (IC$ _{50} $ = 56 μM) and demonstrates robust $ ^1H $-NMR spectral data (e.g., δ 13.94 ppm for NH) .

8-(Hydroxy-phenyl-methyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one

A hydroxyphenylmethyl substituent at position 8 modifies hydrogen-bonding capacity. Synthesized via NaH-mediated reactions in methanol (77% yield), it highlights the versatility of the pyrroloquinoline scaffold for functionalization .

Key Differences :

  • The target compound’s benzenesulfonamide group offers distinct hydrogen-bond donor/acceptor profiles compared to thioxothiazolidinone or hydroxyphenylmethyl groups.
  • Anticoagulant activity in thioxothiazolidinone derivatives suggests divergent pharmacological applications relative to sulfonamide-based compounds .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Weight Yield (%) $ ^1H $-NHR (δ, ppm) Key Substituent Effect
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[...]benzenesulfonamide (Target) ~357.4* N/A N/A Rigid pyrroloquinoline core
N-(quinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide 356.3 74 7.5–8.5 (m, aromatic H) Enhanced lipophilicity (CF$ _3 $)
4-tert-butyl-N-(quinolin-8-yl)benzenesulfonamide 354.4 91 1.35 (s, 9H, t-Bu) Steric bulk for selectivity
(Z)-Thioxothiazolidinone derivative 469.1 56 13.94 (br. s, NH) Anticoagulant activity

*Calculated based on molecular formula.

Yield Considerations :

  • tert-Butyl and trifluoromethyl substituents on benzenesulfonamides yield >90% due to favorable electronic effects .
  • Sterically hindered derivatives (e.g., naphthalene-2-sulfonamide) require extended reaction times .

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₉H₁₈N₄O₃S
  • Molecular Weight: 350.4 g/mol
  • CAS Number: 898454-73-4

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways that can lead to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition:
    • The compound may inhibit key enzymes involved in critical biochemical pathways associated with disease progression. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.
  • Receptor Modulation:
    • It may interact with specific receptors that trigger beneficial cellular responses. This includes potential modulation of neurotransmitter receptors which could have implications for neuropharmacology.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Anticancer Activity

Several studies have evaluated its anticancer potential:

  • Cell Line Studies:
    • The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and A498 (renal cancer). It demonstrated moderate to high cytotoxicity with IC50 values indicating effectiveness in inhibiting cell growth.
Cell LineIC50 (µM)Reference
MCF-710.99
A4988.50

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications:

  • Inhibition of Nitric Oxide Production:
    • In vitro studies demonstrated that it significantly reduces nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

  • Study on Quinoline Derivatives:
    • A study evaluated various quinoline derivatives for their biological activity and found that modifications to the core structure can enhance or diminish activity against specific targets such as COX enzymes and cancer cell lines .
  • Synthesis and Structure Activity Relationship (SAR):
    • Research on the SAR of related compounds suggests that certain functional groups enhance biological activity while others may reduce it. For instance, the presence of electron-donating groups was found to increase anticancer efficacy .
  • Mechanistic Insights:
    • Investigations into the mechanisms by which this compound exerts its effects reveal interactions with molecular pathways involved in apoptosis and cell cycle regulation .

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